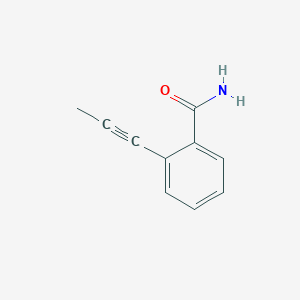
2-(Prop-1-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-1-yn-1-yl)benzamide est un composé organique qui appartient à la classe des benzamides. Il présente un noyau benzamide avec un substituant prop-1-yn-1-yl en position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(Prop-1-yn-1-yl)benzamide peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction du chlorure de benzoyle avec la propargylamine en présence d'une base telle que la triéthylamine. La réaction se déroule généralement dans des conditions douces, conduisant au produit souhaité avec une bonne efficacité .
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir un produit de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Prop-1-yn-1-yl)benzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les amides ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir la triple liaison en une double liaison ou une simple liaison, conduisant à différents dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrogénation utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcanes ou des alcènes. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés .
Applications De Recherche Scientifique
Le 2-(Prop-1-yn-1-yl)benzamide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches ont exploré son utilisation comme précurseur pour le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Il trouve des applications dans la production de produits chimiques et de matériaux de spécialité dotés de propriétés uniques
Mécanisme d'action
Le mécanisme d'action du this compound dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. La structure du composé lui permet de participer à diverses voies biochimiques, influençant les processus cellulaires et les réponses physiologiques .
Mécanisme D'action
The mechanism of action of 2-(Prop-1-yn-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3-((3-(trifluorométhyl)phényl)sélanyl)prop-2-yn-1-yl)benzamide : Ce composé a montré des effets antidépresseurs et implique le système sérotoninergique.
4-Bromo-N-(prop-2-yn-1-yl)benzamide : Un autre dérivé avec des activités biologiques potentielles.
Unicité
Le 2-(Prop-1-yn-1-yl)benzamide est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. Son substituant prop-1-yn-1-yl fournit un site pour une fonctionnalisation supplémentaire, ce qui en fait un intermédiaire polyvalent en synthèse organique .
Propriétés
Numéro CAS |
753497-41-5 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-prop-1-ynylbenzamide |
InChI |
InChI=1S/C10H9NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,1H3,(H2,11,12) |
Clé InChI |
UURDEBPGOSLCQJ-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)
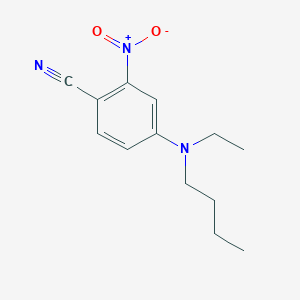

![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
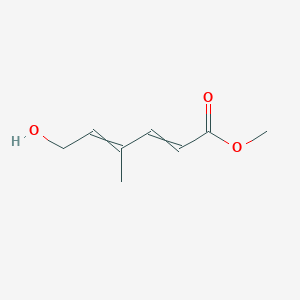
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
silane](/img/structure/B12531926.png)
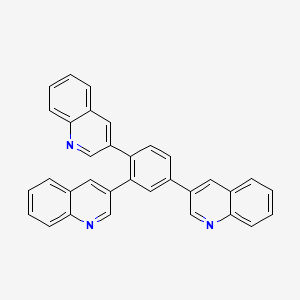
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)

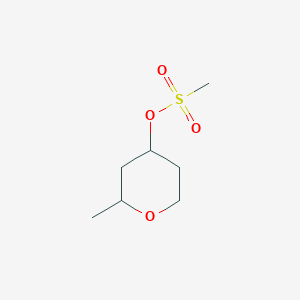
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
